4-(Octylaminosulfonyl)benzyl alcohol
Description
4-(Octylaminosulfonyl)benzyl alcohol is a substituted benzyl alcohol derivative characterized by an octylaminosulfonyl (-SO₂-NH-C₈H₁₇) group at the para position of the benzene ring.
Properties
Molecular Formula |
C15H25NO3S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(hydroxymethyl)-N-octylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO3S/c1-2-3-4-5-6-7-12-16-20(18,19)15-10-8-14(13-17)9-11-15/h8-11,16-17H,2-7,12-13H2,1H3 |
InChI Key |
TZSUHPQSWRDEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents:
| Compound | Substituent (Position) | Functional Group Characteristics |
|---|---|---|
| 4-Methoxybenzyl alcohol | -OCH₃ (para) | Electron-donating, polar |
| 4-Hydroxybenzyl alcohol | -OH (para) | Strongly polar, hydrogen-bond donor |
| 4-(Dimethylamino)benzyl alcohol | -N(CH₃)₂ (para) | Electron-donating, basic |
| 4-(Methylthio)benzyl alcohol | -S-CH₃ (para) | Electron-donating (via sulfur), moderate polarity |
| 4-(Octylaminosulfonyl)benzyl alcohol | -SO₂-NH-C₈H₁₇ (para) | Electron-withdrawing (sulfonyl), amphiphilic |
The octylaminosulfonyl group introduces steric bulk and amphiphilicity, distinguishing it from smaller or purely polar substituents in analogs. This combination may enhance solubility in both aqueous and organic phases compared to methoxy or hydroxy derivatives .
Reactivity in Oxidation Reactions
Evidence from catalytic oxidation studies highlights substituent-dependent reactivity:
- Benzyl alcohol (unsubstituted) : Oxidized to benzaldehyde with 99% yield under Pt@CHs catalysis at 80°C .
- 4-(Dimethylamino)benzyl alcohol: Lower yield (80%) due to electron-donating -N(CH₃)₂ group, which may stabilize the alcohol form and hinder oxidation .
- 4-Methoxybenzyl alcohol : Similar electron-donating effects likely reduce oxidation efficiency, though specific data are absent in the evidence.
However, steric hindrance from the octyl chain could counteract this effect, necessitating optimized catalytic conditions .
Physical Properties
The octylaminosulfonyl group likely reduces crystallinity compared to methoxy or hydroxy analogs, favoring oily or waxy solid states.
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